l-Alanyl-d-alanine is a dipeptide composed of L-alanine and D-alanine, linked by a peptide bond. [] This dipeptide plays a crucial role in bacterial cell wall biosynthesis, specifically in the formation of peptidoglycan. [, , , , ] Peptidoglycans are unique and essential components of bacterial cell walls, providing structural integrity and protection. [, ] l-Alanyl-d-alanine serves as a key building block in the assembly of peptidoglycans. [, , , , ]
Alanyl-D-alanine is a dipeptide composed of two amino acids: D-alanine and L-alanine. This compound plays a significant role in various biological processes, particularly in the synthesis of bacterial cell walls. Alanyl-D-alanine is a crucial precursor for the biosynthesis of peptidoglycan, which is an essential structural component in bacterial cell walls, thus influencing bacterial integrity and shape.
Alanyl-D-alanine can be sourced from both natural and synthetic pathways. In nature, it is predominantly found in the cell walls of certain bacteria, where it contributes to the structural integrity of peptidoglycan. The synthesis of alanyl-D-alanine can also be achieved through chemical methods or enzymatic reactions, which are often explored in laboratory settings for various applications.
Alanyl-D-alanine is classified as a dipeptide, specifically a chiral dipeptide due to the presence of D- and L-enantiomers. It falls under the category of amino acid derivatives and is often studied within the fields of biochemistry, microbiology, and pharmacology.
The synthesis of alanyl-D-alanine can be achieved through several methods:
The enzymatic synthesis typically involves a two-step process where D-alanine is first activated before being coupled with L-alanine. The reaction conditions, including pH and temperature, are critical for optimizing yield and purity.
Alanyl-D-alanine has a simple structure characterized by two amino acid residues linked by a peptide bond. The molecular formula is , and its structure can be represented as follows:
The molecular weight of alanyl-D-alanine is approximately 174.17 g/mol. Its stereochemistry is significant, as the presence of D- and L-enantiomers affects its biological activity.
Alanyl-D-alanine participates in various biochemical reactions:
The kinetics of these reactions can be influenced by factors such as substrate concentration, enzyme activity, and environmental conditions (e.g., pH and temperature).
The mechanism by which alanyl-D-alanine functions primarily revolves around its role in bacterial cell wall synthesis. During this process:
Studies have shown that alterations in the concentration of alanyl-D-alanine can significantly affect bacterial growth and susceptibility to antibiotics.
Alanyl-D-alanine has several important applications:
D-Alanyl-D-alanine ligase (Ddl) occupies a central position in bacterial cell wall biogenesis, catalyzing the ATP-dependent dimerization of two D-alanine molecules to form the essential dipeptide precursor D-alanyl-D-alanine. This dipeptide serves as the terminal subunit of the pentapeptide chain in nascent peptidoglycan strands. The subsequent cross-linking between these pentapeptide chains provides mechanical strength to the peptidoglycan meshwork, enabling bacteria to withstand internal osmotic pressures exceeding 20 atmospheres [4] [8]. Ddl's function represents a critical vulnerability exploited by the glycopeptide antibiotic vancomycin, which binds with high affinity to the D-Ala-D-Ala terminus of lipid II precursors, thereby blocking transpeptidation [2] [10].
Ddl catalyzes a two-step reaction mechanism initiated by the activation of the first D-alanine molecule through adenylation. This process begins with ATP binding in the enzyme's active site, leading to the formation of a high-energy acyl-phosphate intermediate (D-alanyl-phosphate) concomitant with the release of inorganic pyrophosphate. In the second stage, the nucleophilic amino group of a second D-alanine molecule attacks this intermediate, displacing phosphate to form the D-alanyl-D-alanine dipeptide with inversion of configuration at the carbonyl carbon [5]. Structural analyses reveal that Ddl enzymes possess three distinct substrate-binding pockets: one for ATP and two for D-alanine molecules (designated the D-alanine1 and D-alanine2 sites). The D-alanine1 site accommodates the substrate for adenylation, while the D-alanine2 site positions the second amino acid for nucleophilic attack. This precise spatial arrangement ensures the stereochemical fidelity of the dipeptide product, which is crucial for downstream cross-linking reactions [6].
The catalytic efficiency of Ddl enzymes varies significantly across bacterial species, reflecting evolutionary adaptations to distinct physiological environments. Kinetic characterization of Escherichia coli DdlB reveals a Km for the first D-alanine substrate of approximately 0.5 mM and for the second D-alanine of 20 mM, indicating substantially higher affinity for the first substrate. The kcat value for this enzyme is approximately 20 s-1 [5]. In contrast, the VanA ligase from vancomycin-resistant Enterococcus faecium exhibits altered kinetics, with significantly reduced affinity for D-alanine substrates (Km values >10-fold higher than sensitive counterparts) and preferential utilization of D-lactate for the formation of depsipeptide precursors (D-Ala-D-Lac) that evade vancomycin binding [5] [6]. These kinetic differences underscore the enzyme's adaptability under antibiotic selection pressure.
Table 1: Kinetic Parameters of Ddl Enzymes Across Bacterial Species
Enzyme Source | Km D-Ala1 (mM) | Km D-Ala2 (mM) | kcat (s-1) | Catalytic Efficiency (kcat/Km) |
---|---|---|---|---|
E. coli DdlB | 0.5 ± 0.1 | 20 ± 3 | 20 ± 2 | 40 (D-Ala1) |
E. faecium Ddl (WT) | 0.8 ± 0.2 | 25 ± 4 | 18 ± 1 | 22.5 (D-Ala1) |
E. faecium VanA | 12 ± 2 | >50 | 5 ± 0.5 | 0.4 (D-Ala1) |
P. aeruginosa Ddl | 1.2 ± 0.3 | 30 ± 5 | 15 ± 2 | 12.5 (D-Ala1) |
Ddl enzymes exhibit an absolute dependence on monovalent cations (MVCs) for catalytic activity, with potassium (K+) and ammonium (NH4+) ions serving as the most effective cofactors at physiological concentrations. Structural studies demonstrate that MVCs coordinate with the β- and γ-phosphates of ATP, facilitating proper orientation of the triphosphate moiety within the active site and stabilizing the transition state during adenylation [5] [9]. This coordination induces subtle conformational changes that enhance the enzyme's affinity for its D-alanine substrates. The specificity for MVCs varies among bacterial orthologs; E. coli DdlB displays optimal activity with K+ (concentration required for half-maximal activation ~10 mM), while the VanA ligase exhibits broader cation tolerance but reduced overall catalytic efficiency. This differential activation profile represents an understudied aspect of enzyme regulation that may inform future antimicrobial strategies targeting bacterial cell wall synthesis.
Bacterial genomes frequently encode multiple Ddl isoforms with distinct functional specializations. Escherichia coli possesses two chromosomally encoded ligases, DdlA and DdlB, which display differential inhibition profiles despite sharing 76% sequence identity. DdlA is potently inhibited by phosphinate analogs (Ki < 1 μM), whereas DdlB exhibits greater tolerance to these inhibitors (Ki > 50 μM), suggesting structural divergence in their active sites [5]. In Pseudomonas aeruginosa, a single Ddl enzyme services peptidoglycan synthesis but is subject to metabolic regulation through D-alanine catabolism by the enzyme D-alanine dehydrogenase (DadA). Disruption of dadA leads to intracellular accumulation of D-alanine, resulting in reduced expression of penicillin-binding proteins (PBPs) and decreased peptidoglycan cross-linking, ultimately diminishing cellular stiffness by 18% [8].
The clinical significance of Ddl variation is exemplified in enterococcal species, where specific mutations confer glycopeptide dependence. Sequencing of the ddl gene from vancomycin-dependent Enterococcus faecium clinical isolates revealed diverse inactivating mutations, including a 5-bp insertion causing frameshift and premature termination (codons 14-15), a 6-bp in-frame deletion removing Asp244-Val245, and point mutations at functionally critical residues (E13G, G99R, V241D, D295G, P313L). Molecular modeling based on the E. coli DdlB structure demonstrates that these mutations disrupt substrate coordination (E13, D295), ATP binding (G99), or active site architecture (V241, P313) [6]. These structural alterations abrogate endogenous D-Ala-D-Ala synthesis, rendering the bacteria dependent on exogenous glycopeptides to induce resistance proteins that synthesize alternative D-Ala-D-Lac precursors.
Table 2: Functional Impact of Clinically Relevant Ddl Mutations in Enterococci
Mutation Location | Amino Acid Change | Structural Consequence | Effect on Enzyme Function |
---|---|---|---|
Codon 13 | E13 → G | Disrupted Mg2+ coordination | Loss of adenylation capacity |
Codon 99 | G99 → R | Steric hindrance in ATP-binding pocket | Reduced ATP affinity |
Codon 241 | V241 → D | Distortion of D-Ala2 binding site | Impaired second substrate binding |
Codon 295 | D295 → G | Disrupted hydrogen bonding network | Loss of transition state stabilization |
Codon 313 | P313 → L | Altered α-helix conformation near active site | Reduced catalytic turnover |
Codons 244-245 | ΔKDVA | Deletion in conserved motif near catalytic residues | Complete loss of activity |
The D-Ala-D-Ala dipeptide represents the convergence point of multiple metabolic inputs that regulate peptidoglycan biosynthesis. At the substrate level, D-alanine availability is governed by alanine racemase (Alr), which converts L-alanine to D-alanine, and by catabolic enzymes such as DadA. In Mycobacterium smegmatis, genetic inactivation of alr induces a metabolic switch that redirects carbon flux through an unidentified transaminase pathway to maintain D-alanine production, demonstrating the existence of alternative pathways that can bypass classical racemization [1]. This metabolic plasticity highlights the critical importance of maintaining D-alanine pools for cell wall synthesis.
Upstream regulation occurs through control of UDP-N-acetylglucosamine (UDP-GlcNAc) synthesis, the essential precursor for peptidoglycan assembly. In E. coli, the intracellular concentration of glucosamine-6-phosphate (GlcN-6-P), an intermediate in the UDP-GlcNAc pathway, governs the stability of the glmS mRNA through a sophisticated riboswitch mechanism involving small regulatory RNAs (GlmY, GlmZ) and the RNA-binding protein RapZ. When GlcN-6-P levels are low, the sRNA GlmZ accumulates and activates glmS translation; conversely, high GlcN-6-P promotes GlmZ degradation, creating a feedback inhibition loop [7]. Bacillus subtilis employs a different strategy, utilizing GlcN-6-P to directly allosterically inhibit GlmS enzyme activity while the metabolite UDP-GlcNAc represses glmS transcription through the GlcR regulator.
Perhaps the most sophisticated regulation occurs at the level of peptidoglycan synthase complexes. Recent studies reveal that D-Ala-D-Ala availability influences the assembly of the elongasome and divisome machinery. In E. coli, the outer-membrane lipoproteins LpoA and LpoB serve as essential regulators that stimulate the transpeptidase activity of PBP1A and PBP1B, respectively, in response to precursor availability [9]. These regulators have co-evolved with specific docking domains in their cognate PBPs, creating a trans-envelope signaling system that coordinates peptidoglycan synthesis with outer membrane assembly. This intricate regulation ensures that peptidoglycan remodeling occurs only when sufficient precursors, including D-Ala-D-Ala, are available to complete the cross-linking reactions essential for cell wall integrity.
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